N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide is an organic compound characterized by its unique structure, which combines elements of bromobenzene and benzofuran. This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The molecular formula for N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide is C16H14BrN1O2, indicating that it contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. It can be classified as a carboxamide due to the presence of the amide functional group in its structure.
The synthesis of N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide typically involves the following steps:
The reaction conditions must be optimized to maximize yield and purity. This includes controlling temperature, reaction time, and the stoichiometry of reactants. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reaction and characterize the final product .
N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide has a complex molecular structure featuring a benzofuran core with a bromophenyl substituent and a carboxamide group. The structural representation can be analyzed using molecular modeling software to visualize steric interactions and electronic properties.
N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide can undergo several chemical reactions:
The reactivity of N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide is influenced by its electronic structure, which can be studied using computational chemistry methods to predict reaction pathways and products.
The mechanism of action for N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide is not fully elucidated but is believed to involve interaction with specific biological targets, potentially influencing signaling pathways or enzyme activity. Its structure suggests that it may act as an inhibitor or modulator in various biochemical processes.
Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including anti-inflammatory and anticancer activities. Further studies are needed to clarify the specific mechanisms associated with this compound.
N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide has potential applications in medicinal chemistry as a lead compound for drug development. Its structural features suggest possible uses in:
Benzofuran represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by fused benzene and furan rings. This structural motif is integral to diverse FDA-approved therapeutics, including the antiarrhythmic agent Amiodarone and the β-adrenergic blocker Bufuralol [4] [5]. Naturally occurring benzofurans like Moracin D (from Morus alba) and Cicerfuran (from chickpea roots) demonstrate the scaffold’s inherent bioactivity spectrum, encompassing antitumor, antibacterial, and antifungal effects [5] [7]. Approximately 70% of benzofuran-related research from 2011–2022 focused on anticancer and antimicrobial applications, reflecting its therapeutic versatility [5]. The scaffold’s druglikeness is attributed to its:
Halogenation—particularly bromination—significantly enhances the biological potency of benzofuran derivatives. Bromine atoms serve as pharmacophores through:
Table 1: Impact of Substituent Position on Cytotoxic Activity of Halogenated Benzofurans
Compound | Substituent Position | IC₅₀ (μM) | Cancer Cell Line | Key Observation |
---|---|---|---|---|
Compound 1 [4] | 3-Br (benzofuran core) | 0.1 | HL60 leukemia | 500x selectivity vs normal cells |
MCC1019 [4] | Bromomethyl at C3 | 16.4 | A549 lung adenocarcinoma | PLK1 PBD inhibition |
BNC105 [5] | None | 2.4 | MCF-7 breast | Tubulin polymerization inhibition |
3a [8] | 5-OH | Not reported | N/A | 88% synthesis yield |
Optimal bioactivity requires precise substitution patterns:
This specific compound (CAS# 1373243-63-0, MW: 330.18 g/mol) integrates critical pharmacophoric elements:
In oncology, structural analogs like BNC105 (tubulin inhibitor) demonstrate nanomolar potency against breast cancer cells (MCF-7 IC₅₀ = 2.4 μM), with 81-fold selectivity for activated endothelial cells over quiescent ones [5]. The bromophenyl moiety may mimic the pharmacophore of kinase inhibitors like MCC1019, which suppresses AKT signaling in lung cancer [4].
In antimicrobial contexts, pyrazine carboxamides (e.g., 5d) bearing bromophenyl groups exhibit exceptional activity against extensively drug-resistant (XDR) Salmonella Typhi (MIC = 6.25 mg/mL) [3]. The compound’s cold-chain stability (storage at 2–8°C) further supports its drug development feasibility [2].
Table 2: Key Physicochemical and Bioactivity Data for N-(2-Bromophenyl)-2-methylbenzofuran-3-carboxamide and Analogs
Property/Parameter | Value | Source/Context |
---|---|---|
Molecular Formula | C₁₆H₁₂BrNO₂ | PubChem CID 68278711 [1] |
SMILES | O=C(C1=C(C)OC2=CC=CC=C12)NC3=CC=CC=C3Br | BLD Pharm [2] |
XDR S. Typhi MIC (analog 5d) | 6.25 mg/mL | Pharmaceuticals 2024 [3] |
Alkaline Phosphatase IC₅₀ (5d) | 1.469 ± 0.02 μM | Pharmaceuticals 2024 [3] |
Synthetic Yield (5-hydroxy analog) | Up to 96% | SynOpen 2022 [8] |
Druglikeness (hybrids M1,M3,M4,M6) | Complies with 4/5 bioavailability rules | J Appl Pharm Sci 2020 [9] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: